molecular formula C8H8N2O4S B8512460 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide

Cat. No.: B8512460
M. Wt: 228.23 g/mol
InChI Key: SJMITVDTOFNBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide is an organic compound belonging to the class of benzenoids. These are aromatic compounds containing one or more benzene rings. This compound is characterized by its unique structure, which includes a nitro group and a methyl group attached to a benzo[c]isothiazole ring system .

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide involves several steps. One common synthetic route includes the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole followed by oxidation to introduce the dioxide functionality. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole2,2-dioxide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-methyl-5-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-8-3-2-7(10(11)12)4-6(8)5-15(9,13)14/h2-4H,5H2,1H3

InChI Key

SJMITVDTOFNBEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaHCO3 (0.2 g, 2.4 mmol) is dissolved in H2O (3 mL) and 5-Nitro-1,3-dihydro-2H-2,1-benzisothiazole-2,2-dione (1) (0.41 g, 1.9 mmol) is added with stirring. The mixture is heated to 80° C. for 0.5 hrs and a yellow solid formed. The mixture is cooled to 0° C. and filtered. The solid is washed with cold H2O (5 mL) then with cold EtOH (15 mL). The yellow solid thus obtained is dried under high vacuum then dissolved in dry DMF (3.5 mL). Iodomethane (0.15 mL, 2.1 mmol) is added and the solution heated to 100° C. for 2 hrs. The solution is cooled to room temperature then poured into ice water (50 mL). The solid is collected by filtration and gave crystals (0.27 g, 62%) after recrystallization from EtOH. Mp 214-6° C. HRMS (FAB) calcd for C8H8N2O4S +H1 229.0283, found 229.0280.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
62%

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